INDY

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

INDY can be synthesized through a multi-step process involving the condensation of 3-ethyl-5-hydroxy-2(3H)-benzothiazole with 2-propanone. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis .

化学反应分析

Types of Reactions

INDY undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to reflux.

Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsroom temperature to reflux.

Substitution: Various nucleophiles such as amines, thiols; reaction conditionsroom temperature to reflux.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Functionalized benzothiazole derivatives.

科学研究应用

INDY has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its inhibitory effects on kinases, particularly Dyrk1A and Dyrk1B, which are involved in various cellular processes.

Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of advanced materials and dyes

作用机制

INDY exerts its effects by competitively inhibiting the ATP-binding sites of Dyrk1A and Dyrk1B. This inhibition prevents the phosphorylation of substrate proteins, thereby modulating various signaling pathways. This compound has been shown to decrease substrate phosphorylation of tau-protein at Thr212 in COS7 cells and ameliorate the inhibitory effect of Dyrk1A on NFAT response element-mediated calcineurin/NFAT signaling in HEK293 cells .

相似化合物的比较

Similar Compounds

Harmine: Another potent Dyrk inhibitor, but unlike INDY, it affects monoamine oxidase A (MAOA) activity.

ID-8: A compound with similar kinase inhibitory properties but different selectivity profiles.

GSK2334470: A kinase inhibitor with a different mechanism of action compared to this compound

Uniqueness of this compound

This compound is unique due to its high selectivity for Dyrk1A and Dyrk1B without affecting MAOA activity. This selectivity makes it a valuable tool for studying the specific roles of these kinases in various biological processes and potential therapeutic applications .

生物活性

The compound "INDY," an acronym for "I'm Not Dead Yet," refers to a plasma membrane transporter primarily involved in the transport of citrate and other intermediates of the tricarboxylic acid (TCA) cycle. Initially identified in Drosophila melanogaster, this compound has garnered attention for its role in metabolic regulation and its potential implications in lifespan extension, metabolic disorders, and therapeutic targets for conditions such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes (T2D).

Biological Mechanism

This compound encodes a member of the solute carrier family SLC13, specifically SLC13A5 in mammals. It functions as a Na+-coupled transporter, facilitating the uptake of citrate into cells. This transport mechanism is crucial for maintaining cellular metabolism and energy homeostasis.

Key Functions:

- Citrate Transport : this compound exhibits high affinity for citrate compared to other TCA cycle intermediates like succinate and malate, which is essential for lipid synthesis and energy production .

- Metabolic Regulation : Increased levels of this compound lead to higher citrate uptake, which can result in metabolic disorders such as NAFLD and insulin resistance due to excessive lipid accumulation in the liver .

- Lifespan Extension : In Drosophila, partial deficiency of this compound has been linked to lifespan extension, mimicking caloric restriction by reducing citrate transport and altering metabolic pathways .

Comparative Analysis of this compound Across Species

The biological activity of this compound varies significantly between Drosophila and mammals. While both species exhibit similar substrate specificity, their transport mechanisms differ:

| Feature | Drosophila this compound | Mammalian this compound (SLC13A5) |

|---|---|---|

| Transport Mechanism | Electronegative dicarboxylate exchanger | Electrogenic Na+-dependent transporter |

| Substrate Affinity | Higher affinity for citrate | Similar but less efficient for citrate |

| Lifespan Impact | Lifespan extension upon deficiency | Mixed effects; potential negative consequences from deficiency |

Case Studies

Several studies have highlighted the implications of this compound activity on health and disease:

- Metabolic Disorders : A study demonstrated that mice with reduced this compound activity showed decreased levels of diacylglycerol (DAG), which is associated with protection against insulin resistance. This aligns with findings that suggest targeting this compound could provide therapeutic benefits for metabolic diseases .

- Lifespan Studies in Drosophila : Research indicates that reduced expression of this compound leads to significant increases in lifespan without major negative effects on health, suggesting a potential model for understanding caloric restriction's effects on longevity .

- Therapeutic Targeting : Recent advancements have identified compounds that inhibit this compound activity, showing promise in reversing metabolic dysfunctions. For instance, compound 2 was shown to lower hepatic lipid levels and improve glucose metabolism in high-fat diet-fed mice .

Research Findings

The following table summarizes key research findings related to this compound's biological activity:

| Study Reference | Findings |

|---|---|

| Rogina et al. (2000) | Identified the role of this compound in lifespan extension in Drosophila through caloric restriction mimicry. |

| Knauf et al. (2006) | Demonstrated the high substrate affinity of this compound for citrate and its implications on metabolism. |

| Huard et al. (2016) | Showed that selective inhibition of mthis compound improves glucose metabolism and reduces hepatic lipids. |

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing INDY’s molecular interactions in vitro?

To study this compound’s molecular interactions, employ techniques such as surface plasmon resonance (SPR) for binding affinity measurements, isothermal titration calorimetry (ITC) for thermodynamic profiling, and fluorescence polarization assays for competitive binding analysis. Pair these with structural methods like X-ray crystallography or cryo-EM to resolve interaction sites. Validate findings using orthogonal assays (e.g., mutagenesis followed by functional validation) to ensure reproducibility .

Q. How can researchers design preclinical studies to assess this compound’s metabolic stability across species?

Use a tiered approach:

In vitro assays : Microsomal stability tests (human/rodent liver microsomes) to estimate half-life.

In vivo models : Administer this compound to rodent cohorts, collect plasma/tissue samples at timed intervals, and quantify via LC-MS/MS.

Cross-species comparison : Analyze interspecies differences using pharmacokinetic parameters (AUC, Cmax, t1/2). Incorporate control groups and statistical power analysis to minimize variability .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For longitudinal data, mixed-effects models account for repeated measurements. Include sensitivity analyses to address outliers and ensure robustness .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in different cellular models be systematically reconciled?

Develop a weight-of-evidence matrix to integrate data from disparate studies (Table 1). Factors to compare include:

- Cell type-specific receptor expression (via RNA-seq/proteomics).

- Experimental conditions (e.g., oxygen levels, media composition).

- Pharmacokinetic variability (e.g., intracellular this compound concentration).

| Study | Model System | Efficacy (%) | Key Confounding Factors |

|---|---|---|---|

| A | HeLa cells | 78 ± 5 | Hypoxia-induced stress |

| B | HEK293 cells | 42 ± 8 | Serum-free conditions |

Follow with meta-analysis to quantify heterogeneity (I² statistic) and identify moderators. Replicate critical experiments under standardized conditions .

Q. What integrative approaches bridge computational predictions and experimental validation for this compound’s off-target effects?

In silico screening : Use molecular docking (AutoDock Vina) and MD simulations to predict this compound’s interactions with non-target proteins.

High-throughput profiling : Employ kinase/GPCR panels to validate computational hits.

CRISPR-Cas9 knockout models : Silence predicted off-targets and assess this compound’s functional impact.

Data fusion : Apply Bayesian networks to prioritize high-confidence targets for further study .

Q. How can researchers optimize this compound’s formulation to enhance bioavailability while maintaining stability?

Adopt a Quality by Design (QbD) framework:

Define Critical Quality Attributes (CQAs) : Solubility, dissolution rate, thermal stability.

Screen excipients : Use factorial designs to test surfactants (e.g., Poloxamer 407) and cyclodextrins.

Process optimization : Spray-drying vs. lyophilization, evaluated via accelerated stability testing (ICH guidelines).

In vivo correlation : Compare formulation performance in animal models using bioavailability metrics .

Methodological Notes

- Data Contradictions : Address discrepancies by cross-referencing raw datasets, ensuring instrument calibration, and controlling for batch effects .

- Interdisciplinary Collaboration : Combine biochemical assays with omics (proteomics, metabolomics) and computational tools for holistic insights .

- Ethical Compliance : For human-derived samples, document IRB approvals and anonymization protocols per and .

属性

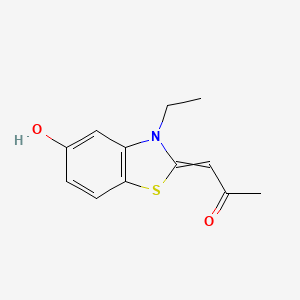

IUPAC Name |

1-(3-ethyl-5-hydroxy-1,3-benzothiazol-2-ylidene)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-3-13-10-7-9(15)4-5-11(10)16-12(13)6-8(2)14/h4-7,15H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSZJMUFYOAHFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)O)SC1=CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。